molecular formula C21H17BrOS B2407295 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-10-2

1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone

Cat. No.: B2407295
CAS No.: 882749-10-2
M. Wt: 397.33
InChI Key: SHADSSKZBCTFJX-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone is an organic compound that features a biphenyl group and a bromophenyl sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and bromophenyl sulfanyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone is unique due to its specific combination of biphenyl and bromophenyl sulfanyl groups attached to a propanone backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHADSSKZBCTFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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